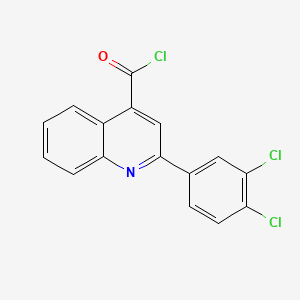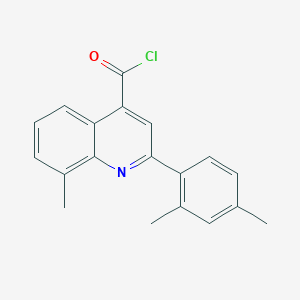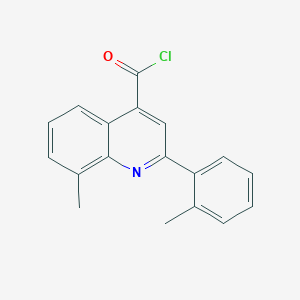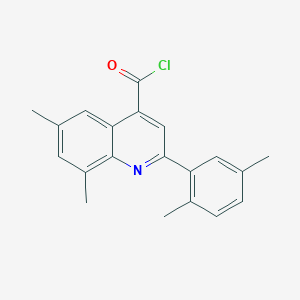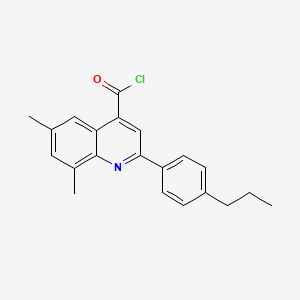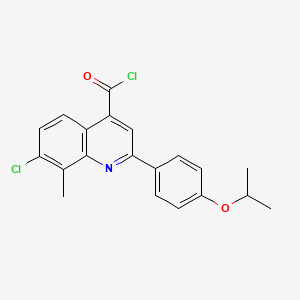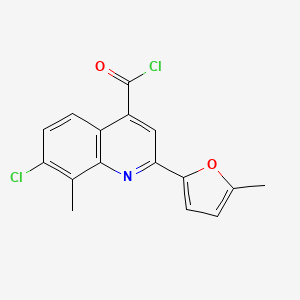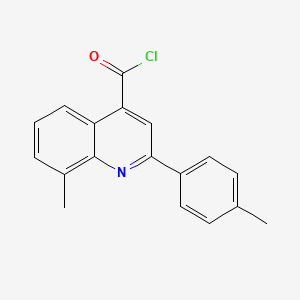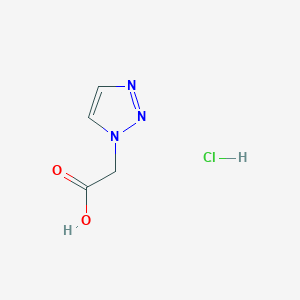
2-Propynyl 3-pyrrolidinyl ether hydrochloride
Overview
Description
2-Propynyl 3-pyrrolidinyl ether hydrochloride is a synthetic compound with the chemical formula C7H12ClNO . It has a molecular weight of 161.63 . It is also known as MPTP hydrochloride and is a potent neurotoxin that has been used to study the pathogenesis of Parkinson’s disease.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring attached to a propynyl group through an ether linkage . The compound also contains a hydrochloride group .Physical And Chemical Properties Analysis
This compound is a white crystalline solid with a bitter taste . It has high solubility in water and is soluble in alcohol and ether . The compound has a boiling point of 244.6° C at 760 mmHg and a refractive index of n 20D 1.48 .Scientific Research Applications
2-Propynyl 3-pyrrolidinyl ether hydrochloride has been used in a variety of scientific research applications. It has been used to study the effects of drugs on the central nervous system, as well as to study the effects of various hormones on the body. It has also been used to study the metabolism of proteins and carbohydrates, as well as to study the effects of various environmental toxins on the body. Additionally, this compound has been used to study the effects of various drugs on the cardiovascular system.
Mechanism of Action
Target of Action
Pyrrolidine, a component of this compound, is a versatile scaffold in drug discovery and is used to obtain compounds for the treatment of various human diseases .
Mode of Action
Compounds containing a pyrrolidine ring can efficiently explore the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
Compounds with a pyrrolidine ring can influence various biochemical pathways due to their structural diversity .
Pharmacokinetics
The physicochemical parameters of compounds can be modified by the introduction of heteroatomic fragments, which can lead to better adme/tox results for drug candidates .
Result of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates .
Advantages and Limitations for Lab Experiments
The main advantage of using 2-Propynyl 3-pyrrolidinyl ether hydrochloride in laboratory experiments is that it is a relatively inexpensive compound that is easy to synthesize. Additionally, it is a relatively stable compound and can be stored for long periods of time without degrading. The main limitation of using this compound in laboratory experiments is that it is not a very potent compound, so it may not be suitable for experiments that require a high degree of potency.
Future Directions
Some potential future directions for research involving 2-Propynyl 3-pyrrolidinyl ether hydrochloride include further studies into its effects on the central nervous system, as well as its potential use as an anti-inflammatory agent. Additionally, further studies into its effects on the cardiovascular system could be conducted, as well as its potential use as an antioxidant. Additionally, further studies into its potential use as an anticonvulsant and sedative could be conducted. Finally, further studies into its potential use as a drug delivery system could be conducted.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-Propynyl 3-pyrrolidinyl ether hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound is known to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids. The interaction between this compound and proteases can lead to the inhibition or activation of these enzymes, depending on the specific context of the reaction . Additionally, this compound may bind to certain proteins, altering their conformation and affecting their biological activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell growth, differentiation, and apoptosis . By altering the activity of this pathway, the compound can impact cell proliferation and survival. Furthermore, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to the active site of enzymes, blocking their catalytic activity and preventing substrate binding . This inhibition can lead to downstream effects on metabolic pathways and cellular processes. Additionally, the compound can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency. Changes in gene expression are mediated through interactions with transcription factors or other regulatory proteins, leading to alterations in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell signaling pathways, gene expression, and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exert beneficial effects on cellular function and metabolic activity. At high doses, it can lead to toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity. Beyond this range, the risk of adverse effects increases, highlighting the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For example, this compound may inhibit or activate enzymes involved in glycolysis, the citric acid cycle, or other metabolic processes, leading to changes in the production and utilization of metabolic intermediates. These effects can have significant implications for cellular energy metabolism and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, facilitated by membrane transporters that recognize its chemical structure . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also determined by its interactions with extracellular matrix components and other binding partners.
Subcellular Localization
The subcellular localization of this compound is a critical factor that influences its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may localize to the mitochondria, influencing mitochondrial function and energy metabolism.
properties
IUPAC Name |
3-prop-2-ynoxypyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.ClH/c1-2-5-9-7-3-4-8-6-7;/h1,7-8H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYGSAPEPTVXHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1185301-73-8 | |
| Record name | Pyrrolidine, 3-(2-propyn-1-yloxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185301-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




